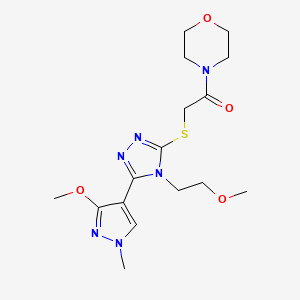
2-((5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-1-morpholinoethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-1-morpholinoethanone is a useful research compound. Its molecular formula is C16H24N6O4S and its molecular weight is 396.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-((5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-1-morpholinoethanone is a complex molecular entity that exhibits potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on recent studies and findings.
Chemical Structure
The compound can be described with the following structural components:
- Pyrazole ring : Contributes to the compound's biological activity.
- Triazole moiety : Known for its pharmacological properties.
- Morpholino group : Enhances solubility and bioavailability.
Synthesis
The synthesis of this compound typically involves multi-step reactions, including:
- Formation of the pyrazole derivative : Utilizing 3-methoxy-1-methyl-1H-pyrazole as a starting material.
- Triazole formation : Employing appropriate reagents to introduce the triazole unit.
- Thioether linkage : Connecting the triazole to a morpholino group via a thioether bond.
Anticancer Properties
Recent studies indicate that compounds similar to this molecule exhibit significant anticancer activity. For instance, derivatives of 1,2,4-triazoles have demonstrated cytotoxic effects against various cancer cell lines, including:
- Colon carcinoma (HCT-116) : IC50 values around 6.2 μM were reported for related compounds .
- Breast cancer (MCF-7) : Significant cytotoxicity was observed with IC50 values ranging from 27.3 μM to 43.4 μM for related triazole derivatives .
Antimicrobial Activity
The compound has also shown promise in antimicrobial applications:
- Bacterial Inhibition : Studies on thioether-linked triazoles revealed good antibacterial activity against pathogenic bacteria, outperforming standard antibiotics like chloramphenicol .
The proposed mechanisms for the biological activities include:
- Inhibition of DNA synthesis : Compounds with similar structures often disrupt DNA replication in cancer cells.
- Modulation of enzyme activity : Certain triazole derivatives inhibit key enzymes involved in cell proliferation and survival.
Research Findings and Case Studies
特性
IUPAC Name |
2-[[4-(2-methoxyethyl)-5-(3-methoxy-1-methylpyrazol-4-yl)-1,2,4-triazol-3-yl]sulfanyl]-1-morpholin-4-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N6O4S/c1-20-10-12(15(19-20)25-3)14-17-18-16(22(14)6-7-24-2)27-11-13(23)21-4-8-26-9-5-21/h10H,4-9,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRDMBPLWQDAWNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C2=NN=C(N2CCOC)SCC(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N6O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













